molecular formula C₁₀H₁₄N₂Na₂O₁₁P₂ B1139664 Thymidine 3',5'-Diphosphate Disodium Salt CAS No. 386229-77-2

Thymidine 3',5'-Diphosphate Disodium Salt

Cat. No.: B1139664
CAS No.: 386229-77-2
M. Wt: 446.15
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thymidine 3',5'-Diphosphate Disodium Salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphoryl group, a pyrimidinyl group, and a phosphate group. It is often used in biochemical and pharmaceutical research due to its potential biological activities.

Mechanism of Action

Target of Action

The primary targets of Thymidine 3’,5’-Diphosphate Disodium Salt are DNA topoisomerase 1 in Escherichia coli (strain K12) and Thermonuclease in Staphylococcus aureus . These enzymes play crucial roles in DNA replication and repair, making them important targets for this compound.

Mode of Action

Thymidine 3’,5’-Diphosphate Disodium Salt interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in DNA replication and repair processes.

Biochemical Pathways

The compound is a nucleoside diphosphate derived from the phosphorylation of Thymidine . It is produced from Thymidine monophosphate by Thymidylate kinase (TMPK) , a nucleoside monophosphate kinase . This compound can be further phosphorylated to its active triphosphate antiviral or antitumor moieties .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound is stored at -20°C , indicating that it may require specific storage conditions to maintain its stability and efficacy.

Result of Action

The inhibition of DNA topoisomerase 1 and Thermonuclease by Thymidine 3’,5’-Diphosphate Disodium Salt leads to disruptions in DNA replication and repair . This can result in the death of bacterial cells, giving the compound its antiviral and anticancer properties .

Action Environment

The action of Thymidine 3’,5’-Diphosphate Disodium Salt can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as proteins or salts, could potentially interact with the compound and alter its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate typically involves multiple steps The process begins with the preparation of the oxolan-2-yl intermediate, which is then phosphorylated and coupled with the pyrimidinyl group

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for high yield and purity, involving controlled reaction conditions such as temperature, pH, and solvent choice. The use of automated reactors and purification systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Thymidine 3',5'-Diphosphate Disodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can yield lower oxidation state products.

    Substitution: The phosphoryl and pyrimidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can introduce various functional groups to the pyrimidinyl moiety.

Scientific Research Applications

Thymidine 3',5'-Diphosphate Disodium Salt has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in cellular signaling and metabolism.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thymidine 3',5'-Diphosphate Disodium Salt is unique due to its combination of phosphoryl and pyrimidinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O11P2.2Na/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17;;/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEWRJOJVLPPMM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2Na2O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.